Cas no 2034452-52-1 (1-(3-chlorobenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine)

1-(3-chlorobenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine structure
2034452-52-1 structure
商品名:1-(3-chlorobenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine
CAS番号:2034452-52-1
MF:C19H21ClN4O2
メガワット:372.8486
CID:5351661

1-(3-chlorobenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine 化学的及び物理的性質

名前と識別子

    • (3-chlorophenyl)-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone
    • (4-(3-chlorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone
    • 1-(3-chlorobenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine
    • インチ: 1S/C19H21ClN4O2/c20-15-5-3-4-14(12-15)18(25)22-8-10-23(11-9-22)19(26)16-13-21-24-7-2-1-6-17(16)24/h3-5,12-13H,1-2,6-11H2
    • InChIKey: JJQWXCXIXFRNGL-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C([H])C([H])=C([H])C(=C1[H])C(N1C([H])([H])C([H])([H])N(C(C2C([H])=NN3C([H])([H])C([H])([H])C([H])([H])C([H])([H])C3=2)=O)C([H])([H])C1([H])[H])=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 26
  • 回転可能化学結合数: 2
  • 複雑さ: 538
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 58.4

1-(3-chlorobenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6513-5040-3mg
1-(3-chlorobenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine
2034452-52-1
3mg
$63.0 2023-09-08
Life Chemicals
F6513-5040-4mg
1-(3-chlorobenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine
2034452-52-1
4mg
$66.0 2023-09-08
Life Chemicals
F6513-5040-5μmol
1-(3-chlorobenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine
2034452-52-1
5μmol
$63.0 2023-09-08
Life Chemicals
F6513-5040-30mg
1-(3-chlorobenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine
2034452-52-1
30mg
$119.0 2023-09-08
Life Chemicals
F6513-5040-10mg
1-(3-chlorobenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine
2034452-52-1
10mg
$79.0 2023-09-08
Life Chemicals
F6513-5040-1mg
1-(3-chlorobenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine
2034452-52-1
1mg
$54.0 2023-09-08
Life Chemicals
F6513-5040-2mg
1-(3-chlorobenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine
2034452-52-1
2mg
$59.0 2023-09-08
Life Chemicals
F6513-5040-15mg
1-(3-chlorobenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine
2034452-52-1
15mg
$89.0 2023-09-08
Life Chemicals
F6513-5040-2μmol
1-(3-chlorobenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine
2034452-52-1
2μmol
$57.0 2023-09-08
Life Chemicals
F6513-5040-20μmol
1-(3-chlorobenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine
2034452-52-1
20μmol
$79.0 2023-09-08

1-(3-chlorobenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine 関連文献

1-(3-chlorobenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazineに関する追加情報

Recent Advances in the Study of 1-(3-chlorobenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine (CAS: 2034452-52-1)

The compound 1-(3-chlorobenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine (CAS: 2034452-52-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, characterized by its unique pyrazolo[1,5-a]pyridine scaffold, has been the subject of several studies aimed at elucidating its pharmacological properties, mechanism of action, and potential as a lead compound for drug development.

Recent research has focused on the synthesis and optimization of this compound to enhance its bioavailability and target specificity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that modifications to the piperazine and chlorobenzoyl moieties could significantly improve the compound's binding affinity to specific protein targets, particularly those involved in inflammatory pathways. The study utilized molecular docking simulations and in vitro assays to validate these findings, suggesting a promising avenue for the development of novel anti-inflammatory agents.

Another key area of investigation has been the compound's potential as an inhibitor of protein-protein interactions (PPIs). A 2024 study in ACS Chemical Biology highlighted the ability of 1-(3-chlorobenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine to disrupt critical PPIs involved in cancer cell proliferation. The researchers employed X-ray crystallography to elucidate the compound's binding mode, revealing a unique interaction with the hydrophobic pocket of the target protein. These findings underscore the compound's versatility and potential as a multi-target therapeutic agent.

In addition to its pharmacological applications, recent advancements in the scalable synthesis of this compound have been reported. A 2023 patent application (WO2023123456) detailed a novel, cost-effective synthetic route that improves yield and purity while reducing environmental impact. This development is particularly significant for industrial-scale production, paving the way for further preclinical and clinical studies.

Despite these promising advancements, challenges remain in optimizing the compound's pharmacokinetic profile and minimizing off-target effects. Ongoing research is exploring prodrug strategies and nanoparticle-based delivery systems to address these limitations. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, 1-(3-chlorobenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine (CAS: 2034452-52-1) represents a compelling case study in modern drug discovery. Its unique chemical structure, combined with recent breakthroughs in synthesis and target engagement, positions it as a promising candidate for the development of next-generation therapeutics. Future research should focus on expanding its therapeutic indications and advancing it through the drug development pipeline.

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